4-((3-Fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine
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Overview
Description
4-((3-Fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine typically involves the aza-Wittig reaction of functionalized iminophosphoranes with carbon disulfide, followed by further reaction with alkyl halides or halogenated aliphatic esters . The reaction conditions often include the use of a catalytic amount of sodium ethoxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
4-((3-Fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The fluorobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzofuro[3,2-d]pyrimidines depending on the nucleophile used.
Scientific Research Applications
4-((3-Fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and analgesic properties.
Mechanism of Action
The mechanism of action of 4-((3-Fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival . The compound may also exert its effects by binding to specific receptors or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Alkylthio-benzofuro[3,2-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure and exhibit comparable biological activities.
1-Aryl-2-alkylthio-benzofuro[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-ones: These derivatives also possess similar structural features and have been studied for their analgesic and antitumor properties.
Uniqueness
4-((3-Fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine is unique due to the presence of the fluorobenzyl group, which can enhance its biological activity and chemical stability. This structural modification may also improve its pharmacokinetic properties, making it a promising candidate for further development in medicinal chemistry.
Properties
IUPAC Name |
4-[(3-fluorophenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2OS/c18-12-5-3-4-11(8-12)9-22-17-16-15(19-10-20-17)13-6-1-2-7-14(13)21-16/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOVSMUYAXWARW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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